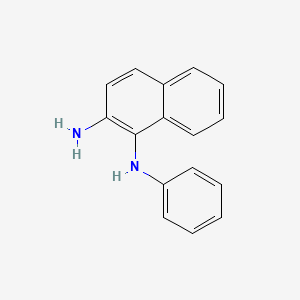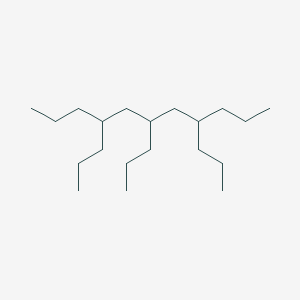![molecular formula C9H18N2O2Si B14330680 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate CAS No. 100585-27-1](/img/structure/B14330680.png)
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is a compound that features a tert-butyldimethylsilyl (TBDMS) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as imidazole or pyridine, and solvents like dimethylformamide (DMF) or acetonitrile . The reaction conditions may vary, but generally, the process involves:
- Mixing TBDMS-Cl with the precursor compound.
- Adding the base to facilitate the reaction.
- Stirring the mixture at a specific temperature (often room temperature to slightly elevated temperatures).
- Isolating the product through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkoxides or amines in polar solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate has several scientific research applications:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate involves the formation of a stable silyl ether bond. The TBDMS group provides steric protection to reactive sites, preventing unwanted side reactions during synthesis . The compound’s reactivity is influenced by the electronic and steric effects of the TBDMS group, which can be modulated by changing reaction conditions and reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for similar protection purposes but lacks the diazonio and methoxy groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Offers greater stability in the presence of fluoride ions compared to TBDMS.
Trimethylsilyl chloride (TMS-Cl): Less hydrolytically stable than TBDMS.
Uniqueness
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is unique due to its combination of the TBDMS group with diazonio and methoxy functionalities. This combination provides distinct reactivity and stability profiles, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
100585-27-1 |
|---|---|
Molekularformel |
C9H18N2O2Si |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
methyl 2-[tert-butyl(dimethyl)silyl]-2-diazoacetate |
InChI |
InChI=1S/C9H18N2O2Si/c1-9(2,3)14(5,6)7(11-10)8(12)13-4/h1-6H3 |
InChI-Schlüssel |
MBLGYKDKDVWLPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C(=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


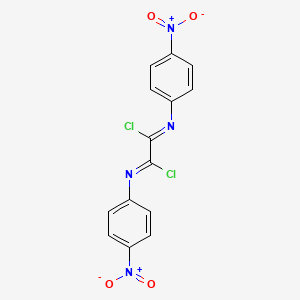
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
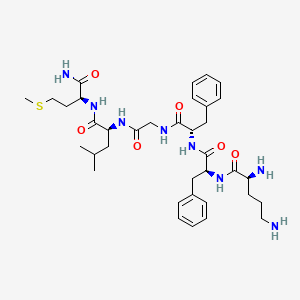
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
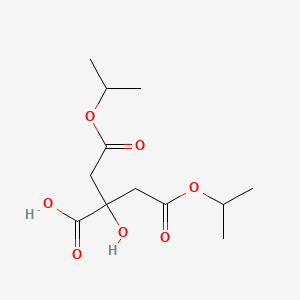

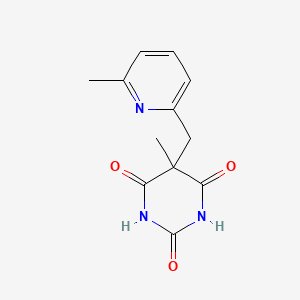
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
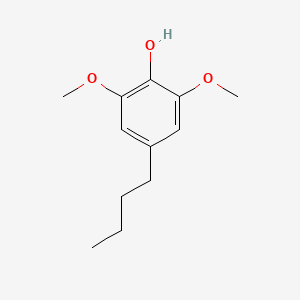
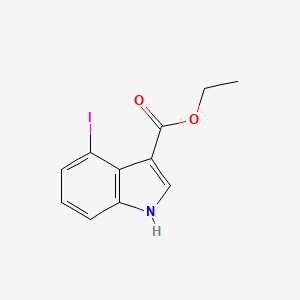
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
